![molecular formula C16H12Cl2N4O B2784890 6-氯-N-[1-(4-氯苯基)-5-甲基吡唑-3-基]吡啶-3-甲酰胺 CAS No. 1192974-02-9](/img/structure/B2784890.png)

6-氯-N-[1-(4-氯苯基)-5-甲基吡唑-3-基]吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

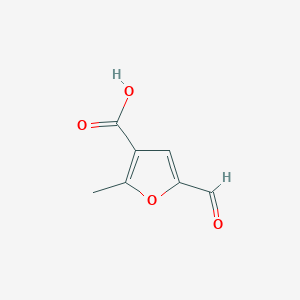

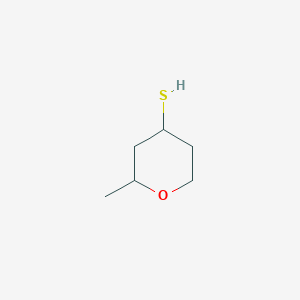

This compound is a derivative of pyrazole and pyridine, containing two chlorine atoms, one on the pyrazole ring and the other on the phenyl ring . It has an empirical formula of C12H8Cl2N2O and a molecular weight of 267.11 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a pyridine ring via a carboxamide group. It also has a phenyl ring attached to the pyrazole ring . The presence of nitrogen in the pyrazole and pyridine rings and the chlorine atoms on the pyrazole and phenyl rings are notable features of its structure .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, similar compounds such as quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .科学研究应用

Pharmaceutical Research

This compound exhibits structural features that are commonly found in biologically active molecules. It has potential applications in the development of new pharmaceuticals, particularly as a scaffold for creating compounds with anti-tubercular properties . Its pyrazole and pyridine components are often seen in molecules designed to interact with various biological targets.

Agricultural Chemistry

In the realm of agricultural chemistry, such compounds are instrumental in the synthesis of neo-nicotinoid insecticides . These insecticides are crucial for protecting crops from pests without the harmful environmental effects associated with older classes of insecticides.

Material Science

The pyridine moiety within the compound’s structure is significant in material science, especially in the synthesis of polymers and advanced materials that require specific electronic or photonic properties .

Organic Synthesis

As an intermediate in organic synthesis, this compound can be used to create a variety of complex molecules. Its chloro and carboxamide groups make it a versatile reagent for constructing heterocyclic compounds that are prevalent in many organic reactions .

Catalysis

In catalysis, such molecules can serve as ligands for transition metal catalysts that are used in a wide range of chemical transformations, including those that are important for industrial processes .

Biochemistry

In biochemistry, the compound’s ability to bind to certain enzymes or receptors can be harnessed to study biological pathways or to develop enzyme inhibitors that could serve as therapeutic agents .

Environmental Science

This compound, due to its potential activity against Tobacco Mosaic Virus (TMV), could be used in environmental science research to develop treatments for plant diseases that impact agriculture and biodiversity .

Chemical Education

Lastly, in chemical education, compounds like this are used to teach advanced organic chemistry concepts, including molecular design and synthetic strategies, due to their complex structures and the diverse reactions they undergo .

属性

IUPAC Name |

6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4O/c1-10-8-15(20-16(23)11-2-7-14(18)19-9-11)21-22(10)13-5-3-12(17)4-6-13/h2-9H,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHKYLFZLJGJCIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)Cl)NC(=O)C3=CN=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-[1-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-6-[3-(hydroxymethyl)phenoxy]-3,4-dihydropyrimidin-4-one](/img/structure/B2784807.png)

![2-(tert-butyl)-1-(2,4-dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2784808.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2784817.png)

![N-{1-[3-(pyrrolidin-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2784819.png)

![6-(p-tolyl)-2-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2784820.png)

![2-(methylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2784821.png)

![N-(4-butylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2784823.png)

![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2784825.png)